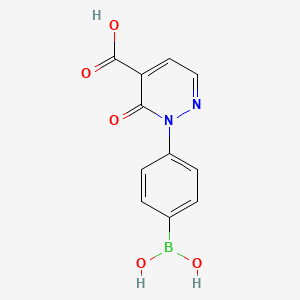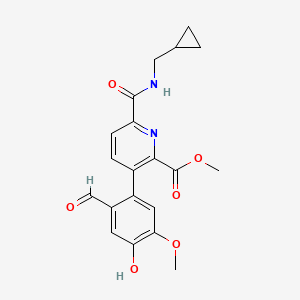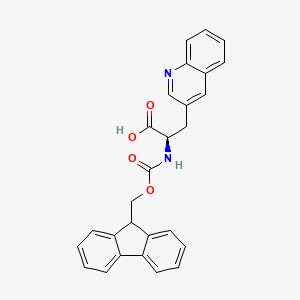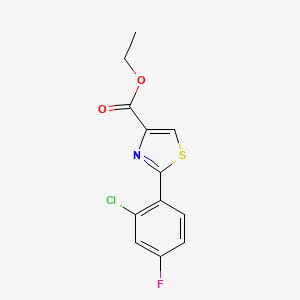![molecular formula C8H11Cl2N3 B13672464 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, making it a valuable molecule for various biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via reductive amination or similar methods. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit certain signaling pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on specific molecular interactions and pathways .
Propiedades
Fórmula molecular |
C8H11Cl2N3 |
|---|---|
Peso molecular |
220.10 g/mol |
Nombre IUPAC |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;;/h1-4,11H,5,9H2;2*1H |
Clave InChI |
CLLMPCAEYLCERX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(N2)CN)N=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)



